molecular formula C15H22N2O4S B5118589 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

Cat. No. B5118589
M. Wt: 326.4 g/mol
InChI Key: ZXKAZIUWIMOVRE-UHFFFAOYSA-N
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Description

1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, also known as MSMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSMP is a piperidinecarboxamide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been shown to exhibit analgesic effects by modulating the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has several advantages in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases.
However, there are also limitations to using 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide may exhibit different effects in different cell types, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide. One potential area of research is the development of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide-based drugs for the treatment of inflammation and cancer. Another area of research is the study of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide's effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide and its potential effects on different cell types.

Synthesis Methods

1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with N-methylpiperidine-4-carboxylic acid. The resulting product is then purified through recrystallization to obtain pure 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide.

Scientific Research Applications

1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and analgesic effects. 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11-4-5-13(21-3)14(10-11)22(19,20)17-8-6-12(7-9-17)15(18)16-2/h4-5,10,12H,6-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKAZIUWIMOVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxy-5-methylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide

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